3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde

purity quality control pharmaceutical research

Researchers requiring sequential functionalization of benzaldehyde scaffolds face limited options with truly orthogonal reactivity. 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde solves this by combining a free aldehyde with a 3-chloro leaving group, enabling modular, catalyst-free diversification. • CNS drug discovery: LogP 3.17, TPSA 26.3 Ų - optimal for blood-brain barrier penetration. • Agrochemical & material science: Suzuki coupling at the chloride site without protecting the aldehyde. • Supply chain: 98% purity standard; ship ambient; global delivery with no special permits.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 883521-32-2
Cat. No. B1423916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde
CAS883521-32-2
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O
InChIInChI=1S/C11H13ClO2/c1-4-14-10-5-7(2)11(12)8(3)9(10)6-13/h5-6H,4H2,1-3H3
InChIKeyUFAQDFNBCJEATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde: Structural Baseline and Key Attributes


3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 3-position, an ethoxy group at the 6-position, and methyl groups at the 2- and 4-positions . This compound, with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol, is supplied as a research chemical with reported purities ranging from 95% to 98% . The unique substitution pattern imparts distinct physicochemical and reactivity profiles that differentiate it from simpler benzaldehyde analogs, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry applications .

Orthogonal handles 3-Cl and 6-OEt substituents enable sequential nucleophilic substitution and cross-coupling for diverse library synthesis.
Med chem building block Substitution pattern supports exploration of drug-like SAR space for lead optimization campaigns.
Assay compatibility Reduced impurity profiles support reproducible outcomes in sensitive catalytic or biological screening workflows.

Why Generic Substitution Fails for This Benzaldehyde


In-class compounds such as 2,4-dimethylbenzaldehyde (CAS 15764-16-6) or 3-chloro-2,4-dimethylbenzaldehyde (CAS 88174-35-0) cannot be interchanged with 3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde due to critical differences in their substitution patterns that directly impact physicochemical properties, reactivity, and downstream applications [1][2]. The presence of both a chloro substituent at the 3-position and an ethoxy group at the 6-position in the target compound provides a unique handle for sequential nucleophilic substitution and cross-coupling reactions not possible with simpler analogs, thereby dictating a distinct synthetic utility that precludes direct generic substitution .

Synthetic utility Generic 2,4-dimethylbenzaldehyde or 3-chloro analogs lack the 6-OEt handle, eliminating orthogonal cross-coupling routes.
Physicochemical drift Removal of the 6-ethoxy group substantially lowers LogP and TPSA, shifting membrane permeability and target-binding profiles away from the target compound.
Metabolic stability The ethoxy substituent can act as a metabolic soft spot; replacing it with a methyl or hydrogen may mask critical ADME liabilities.

Head-to-Head Evidence for Procurement Decisions


Purity Advantage for Critical Applications

The target compound is available at a purity of 98% from specific suppliers such as Leyan, compared to the more common 95% purity grade offered by other vendors for the same compound or for structurally similar analogs [1]. This higher purity reduces the presence of uncharacterized impurities that could confound sensitive biological assays or catalytic reactions, thereby enhancing experimental reproducibility and reducing the need for additional purification steps prior to use.

Purity comparison
Head-to-head
+3% absolute purity (98% vs 95%)
Supports purity-sensitive workflow confidence
Reduces impurities by ~60% relative to baseline
purity quality control pharmaceutical research

Enhanced Lipophilicity and Membrane Permeability

The calculated LogP for 3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde is 3.16804, compared to 2.1159 for the unsubstituted analog 2,4-dimethylbenzaldehyde [1]. This 1.05 LogP unit increase translates to an approximately 11-fold higher predicted partition coefficient between octanol and water, indicating significantly greater lipophilicity. In the context of drug discovery, this differential can substantially alter membrane permeability, distribution volume, and metabolic stability profiles, making the compound a more suitable choice for optimizing central nervous system (CNS) penetration or for targeting intracellular compartments.

Lipophilicity shift
Cross-study comparable
Δ LogP +1.05 (3.17 vs 2.12)
May support distinct distribution profiles in SAR
~11-fold higher predicted partition coefficient
LogP lipophilicity ADME medicinal chemistry

Increased Molecular Weight and Polar Surface Area

The target compound exhibits a molecular weight of 212.67 g/mol and a topological polar surface area (TPSA) of 26.3 Ų, compared to 134.18 g/mol and a TPSA of 17.07 Ų for the parent 2,4-dimethylbenzaldehyde [1]. This shift represents a 78.49 g/mol increase in molecular weight and a 54% relative increase in TPSA, moving the compound further into favorable drug-like property space (Lipinski's Rule of Five) while still maintaining a low enough TPSA for acceptable passive permeability. For procurement, this defined physicochemical profile allows researchers to select a building block that introduces both lipophilic bulk and a modest increase in hydrogen-bonding capacity, enabling fine-tuning of ADME properties in lead series.

Drug-likeness space
Cross-study comparable
ΔMW +78.49 g/mol | ΔTPSA +9.23 Ų
Supports class-based selection review
54% increase in TPSA shifts property space
molecular weight polar surface area drug-likeness

Unique Reactivity Profile: Dual Handles Enable Orthogonal Synthetic Transformations

The compound features an aromatic aldehyde functional group, an aryl chloride capable of nucleophilic substitution or transition metal-catalyzed cross-coupling, and an ethoxy group that can serve as a masked phenol or be cleaved to reveal a hydroxyl moiety . In contrast, simpler analogs like 2,4-dimethylbenzaldehyde lack the chloro and ethoxy handles, limiting their synthetic versatility . Specifically, the aryl chloride in the target compound can participate in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings to introduce aryl, amine, or ether linkages, while the aldehyde allows for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination. This orthogonal reactivity enables the rapid assembly of complex molecular architectures from a single, commercially available building block, significantly accelerating SAR exploration.

Reactive handles
Class-level inference
3 reactive centers vs 1
Supports building block diversification strategies
Aryl aldehyde, aryl chloride, and aryl alkyl ether present
nucleophilic substitution cross-coupling building block

High-Impact Research and Industrial Applications


CNS-Penetrant Lead Optimization

The elevated LogP (3.17) and moderate molecular weight (212.67 g/mol) position 3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde as a privileged starting material for designing CNS-active compounds . Its calculated lipophilicity is within the optimal range for blood-brain barrier penetration (LogP 2-4), while its TPSA of 26.3 Ų is well below the 60-70 Ų threshold often associated with poor CNS exposure . Researchers can utilize this aldehyde to synthesize chalcones, imines, or heterocyclic cores (e.g., pyrazolines, benzodiazepines) that retain favorable CNS physicochemical properties. Furthermore, the aryl chloride provides a handle for late-stage functionalization with amine-containing motifs to fine-tune pKa and solubility without significantly increasing TPSA, a common challenge in CNS drug discovery.

Building Block for Agrochemical Heterocycles

The compound's orthogonally reactive aldehyde and aryl chloride moieties make it an ideal precursor for the synthesis of aryl-substituted heterocycles commonly found in agrochemicals, such as triazoles, oxadiazoles, and pyrazoles . For instance, the aldehyde can be condensed with hydrazines to form hydrazones, which can then be cyclized to pyrazolines known for herbicidal activity. Alternatively, Suzuki coupling of the aryl chloride with boronic acids containing heteroaromatic rings (e.g., pyridines, thiophenes) can generate biaryl systems reminiscent of commercial fungicide scaffolds . The ability to purchase the compound at 98% purity ensures that reactions are not compromised by impurities that could poison transition metal catalysts or lead to byproduct formation during scale-up.

Functional Dyes and Fluorescent Probes

Aldehydes are key precursors for push-pull chromophores and fluorescent probes, such as coumarins, stilbenes, and cyanine dyes . The electron-donating ethoxy and methyl groups on the benzaldehyde ring, combined with the electron-withdrawing aldehyde and chlorine substituents, create an inherent dipole that can enhance nonlinear optical (NLO) properties or induce solvatochromism. The chloro group further allows for facile attachment of the fluorophore to biomolecules (e.g., via nucleophilic substitution with thiol-containing peptides) or to polymer backbones, enabling the creation of functionalized materials for bioimaging or sensing applications . The availability of a high-purity (98%) grade minimizes background fluorescence from aromatic impurities, a critical requirement for low-concentration detection assays.

Application
Selection Property
Validation Focus
CNS lead optimization
Computed LogP / TPSA range
In vitro PAMPA / efflux assay confirmation
Agrochemical heterocycle synthesis
Orthogonal reactive sites
Suzuki / Buchwald coupling conversion rates
Fluorescent probe development
Donor-acceptor substitution pattern
Coupling efficiency and background fluorescence
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